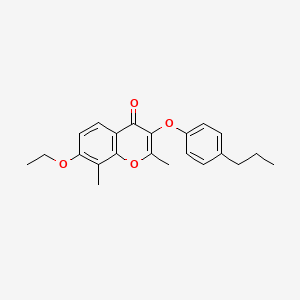

7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one

Beschreibung

7-Ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with ethoxy, methyl, and 4-propylphenoxy groups. Its structure is defined by:

- Ethoxy group at position 7, enhancing lipophilicity and metabolic stability compared to hydroxylated analogs.

- Methyl groups at positions 2 and 8, which may reduce oxidative degradation and steric hindrance.

- 4-Propylphenoxy moiety at position 3, contributing to π-π stacking interactions and membrane permeability .

This compound is structurally distinct from natural flavonoids, as its substitutions are engineered to optimize pharmacokinetic properties while retaining biological activity.

Eigenschaften

Molekularformel |

C22H24O4 |

|---|---|

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one |

InChI |

InChI=1S/C22H24O4/c1-5-7-16-8-10-17(11-9-16)26-22-15(4)25-21-14(3)19(24-6-2)13-12-18(21)20(22)23/h8-13H,5-7H2,1-4H3 |

InChI-Schlüssel |

XDZYBVSWRDSPGN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,8-dimethylchromen-4-one and 4-propylphenol.

Phenoxylation: The phenoxy group is introduced at the 3-position through a nucleophilic substitution reaction with 4-propylphenol.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.

Wissenschaftliche Forschungsanwendungen

7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substitution Effects on Bioactivity: Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound improves metabolic stability compared to hydroxylated analogs like 7-hydroxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, which are prone to glucuronidation . Methyl vs.

Role of the 4-Propylphenoxy Moiety: The 4-propylphenoxy group increases lipophilicity (logP ~4.5 estimated) compared to simpler phenyl or hydroxyphenyl substituents (e.g., EC₅₀ = 15.5 μM for 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) . This aligns with enhanced membrane permeability observed in chromenone derivatives with alkylphenoxy groups .

Antioxidant Potential: Derivatives with hydroxyl groups (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) exhibit higher antioxidant activity due to lower bond dissociation enthalpy (BDE) of O-H bonds. In contrast, the target compound’s ethoxy and methyl groups may shift its mechanism toward non-radical quenching pathways .

Biologische Aktivität

7-Ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones, characterized by its unique structure that includes an ethoxy group and a propylphenoxy moiety. This compound is being investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Formula : C22H24O4

- Molecular Weight : 352.4236 g/mol

- CAS Number : 315233-17-1

Synthesis

The synthesis of this compound typically involves a condensation reaction between 7-ethoxy-8-methylchromen-4-one and 4-propylphenol in the presence of a catalyst. The reaction is performed in an organic solvent at elevated temperatures to achieve optimal yields.

The biological activity of 7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancerous pathways. The compound's structure allows it to modulate various signaling pathways, leading to potential therapeutic effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Antioxidant Properties

The antioxidant capacity of 7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been evaluated using various assays. The compound demonstrates a strong ability to scavenge free radicals, reducing oxidative stress in cellular models. This property is particularly relevant for its potential use in neuroprotection and as a therapeutic agent against oxidative stress-related diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. The specific mechanisms remain under investigation but may involve the downregulation of oncogenes and upregulation of tumor suppressor genes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects in LPS-stimulated macrophages.

- Findings : The compound significantly reduced TNF-alpha and IL-6 levels compared to controls, suggesting potent anti-inflammatory activity.

-

Antioxidant Activity Assessment :

- Objective : To measure the radical scavenging activity using DPPH assay.

- Results : Showed a dose-dependent increase in radical scavenging activity, indicating strong antioxidant potential.

-

Evaluation of Anticancer Effects :

- Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).

- Outcomes : Induced apoptosis was confirmed through flow cytometry analysis, with IC50 values indicating effective cytotoxicity at low concentrations.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 7-Ethoxy-2-methyl-3-(4-propylphenoxy)-chromen-4-one | C21H22O4 | Moderate anti-inflammatory |

| 7-Methoxy-2,8-dimethyl-3-(4-propylphenoxy)-chromen-4-one | C21H22O4 | Strong antioxidant |

| 7-Hydroxy-8-methyl-3-(4-propylphenoxy)-chromen-4-one | C21H22O5 | Potential anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.